7-Oxostaurosporine: A Technical Guide to its Discovery, Isolation, and Biological Activity
7-Oxostaurosporine: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Oxostaurosporine, also known as RK-1409, is a naturally occurring indolocarbazole alkaloid belonging to the staurosporine family of compounds. First discovered as a potent inhibitor of Protein Kinase C (PKC), it has since garnered significant interest within the scientific community for its diverse biological activities, including potent antitumor and antifungal properties. This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of 7-oxostaurosporine, complete with detailed experimental protocols, quantitative data, and visualizations of its mechanism of action.
Discovery and Natural Sources
7-Oxostaurosporine has been isolated from two primary natural sources: actinomycetes and marine tunicates.
Microbial Origin: Streptomyces platensis subsp. malvinus RK-1409
The initial discovery of 7-oxostaurosporine was from the fermentation broth of a soil actinomycete, Streptomyces platensis subsp. malvinus strain RK-1409[1][2]. This discovery was the result of a screening program aimed at identifying novel inhibitors of Protein Kinase C[1].
Marine Origin: Eudistoma vannamei
More recently, derivatives of 7-oxostaurosporine, namely 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine, have been isolated from the Brazilian endemic tunicate Eudistoma vannamei[3][4]. This finding highlights the diverse natural sources of this class of compounds and suggests the potential for discovering further novel analogues from marine organisms.
Physicochemical Properties
The fundamental physicochemical properties of 7-oxostaurosporine are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₄N₄O₄ | [3] |
| Molecular Weight | 480.51 g/mol | [3] |
| Appearance | Yellowish powder | [2] |
| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in chloroform; insoluble in water. | |
| CAS Number | 125035-83-8 |
Experimental Protocols
This section provides detailed methodologies for the fermentation, isolation, and characterization of 7-oxostaurosporine and its derivatives, as well as for key biological assays.
Fermentation of Streptomyces platensis (Representative Protocol)
This protocol is a representative procedure for the fermentation of Streptomyces species to produce indolocarbazole alkaloids, based on general methods for this genus.
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Inoculum Preparation: A loopful of a mature culture of Streptomyces platensis subsp. malvinus RK-1409 from an agar slant is used to inoculate a 50 mL seed culture medium (e.g., ISP2 medium). The culture is incubated at 28°C for 48-72 hours on a rotary shaker at 200 rpm.
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Production Culture: The seed culture (5% v/v) is transferred to a 1 L production medium with the following composition (g/L): soluble starch (20), glucose (10), peptone (5), yeast extract (5), K₂HPO₄ (1), MgSO₄·7H₂O (0.5), and CaCO₃ (2), with the pH adjusted to 7.0 before sterilization.
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Fermentation: The production culture is incubated at 28°C for 5-7 days in a fermenter with controlled aeration and agitation.
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Monitoring: The production of 7-oxostaurosporine can be monitored by HPLC analysis of the culture broth extract.
Isolation and Purification of 7-Oxostaurosporine Derivatives from Eudistoma vannamei
The following protocol is adapted from the isolation of 2-hydroxy- and 3-hydroxy-7-oxostaurosporine[3].
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Extraction: Fresh specimens of Eudistoma vannamei (8.8 kg) are extracted with methanol. The resulting extract is concentrated under reduced pressure to yield a crude extract (351.80 g).
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Solvent Partitioning: The crude extract is resuspended in a 7:3 methanol/water mixture and partitioned successively with dichloromethane (CH₂Cl₂) and n-butanol.
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Column Chromatography: The CH₂Cl₂ fraction is subjected to silica gel flash chromatography using a gradient of n-hexane and ethyl acetate.
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Further Purification: The active fractions are further purified by preparative thin-layer chromatography (TLC) to yield the purified compounds.
Protein Kinase C (PKC) Inhibition Assay
This protocol outlines a typical in vitro assay to determine the inhibitory activity of 7-oxostaurosporine against PKC[5][6][7].
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Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl₂, CaCl₂, phosphatidylserine, diolein, and the PKC enzyme.
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Inhibitor Addition: Add varying concentrations of 7-oxostaurosporine (dissolved in DMSO) to the reaction mixture. A control with DMSO alone is also prepared.
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Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP and a peptide substrate (e.g., histone H1).
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Incubation: The reaction is allowed to proceed at 30°C for a defined period (e.g., 10 minutes).
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Termination and Measurement: The reaction is stopped by the addition of trichloroacetic acid (TCA). The phosphorylated substrate is precipitated, collected on filters, and the radioactivity is quantified using a scintillation counter.
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IC₅₀ Determination: The concentration of 7-oxostaurosporine that inhibits 50% of the PKC activity (IC₅₀) is calculated from the dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity[3].
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Cell Seeding: Cancer cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
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Compound Treatment: The cells are treated with various concentrations of 7-oxostaurosporine for a specified duration (e.g., 72 hours).
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MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
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Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
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Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
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IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of cell viability against the concentration of the compound.
Quantitative Data
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for 7-oxostaurosporine and its derivatives.
Table 1: ¹H and ¹³C NMR Data for 2-hydroxy-7-oxostaurosporine (1) and 3-hydroxy-7-oxostaurosporine (2) in pyridine-d₅ [3][4]
| Position | δH (ppm), mult. (J in Hz) for 1 | δC (ppm) for 1 | δH (ppm), mult. (J in Hz) for 2 | δC (ppm) for 2 |
| 1 | 8.15 (d, 8.7) | 116.1 | 8.17 (d, 8.7) | 116.8 |
| 2 | - | 150.1 | 7.61 (t, 7.5) | 126.4 |
| 3 | 7.46 (t, 7.5) | 120.7 | - | 150.9 |
| 4 | 9.94 (d, 7.9) | 125.8 | 9.94 (d, 7.9) | 125.9 |
| 4a | - | 124.7 | - | 124.7 |
| 4b | - | 131.2 | - | 131.8 |
| 4c | - | 132.3 | - | 132.4 |
| 5 | - | - | - | - |
| 6 | - | 141.1 | - | 133.3 |
| 6a | - | 141.9 | - | 141.8 |
| 7 | - | 183.2 | - | 183.3 |
| 7a | - | - | - | - |
| 7b | - | - | - | - |
| 7c | - | - | - | - |
| 8 | 9.94 (d, 7.9) | 125.8 | 9.94 (d, 7.9) | 125.9 |
| 9 | 7.46 (t, 7.5) | 120.7 | 7.46 (t, 7.5) | 120.7 |
| 10 | 7.61 (t, 7.5) | 126.4 | 7.61 (t, 7.5) | 126.4 |
| 11 | 8.15 (d, 8.7) | 116.1 | 8.17 (d, 8.7) | 116.8 |
| 11a | - | 141.9 | - | 141.8 |
| 12a | - | 132.3 | - | 132.4 |
| 12b | - | 131.2 | - | 131.8 |
| 13a | - | 141.1 | - | 133.3 |
| 1' | 6.62 (d, 3.1) | 91.7 | 6.69 (d, 3.4) | 91.8 |
| 3' | 3.95 (m) | 75.8 | 3.97 (m) | 75.9 |
| 4' | 3.23 (br. q, 3.1) | 50.8 | 3.26 (br. q, 3.4) | 50.8 |
| 5'α | 2.36 (m) | 33.8 | 2.46 (m) | 33.8 |
| 5'β | 2.72 (m) | 33.8 | 2.74 (m) | 33.8 |
| 6' | - | - | - | - |
| N-CH₃ | 1.48 (s) | 30.5 | 1.48 (s) | 30.5 |
| O-CH₃ | 3.31 (s) | 57.2 | 3.32 (s) | 57.2 |
Table 2: High-Resolution Mass Spectrometry Data
| Compound | Molecular Formula | Calculated m/z | Observed m/z | Reference |
| 2-hydroxy-7-oxostaurosporine / 3-hydroxy-7-oxostaurosporine | C₂₈H₂₄N₄O₅ | 497.1825 [M+H]⁺ | 497.1830 | [3][4] |
Biological Activity
The following tables summarize the inhibitory concentrations (IC₅₀) of 7-oxostaurosporine and its derivatives against various cancer cell lines and kinases.
Table 3: Cytotoxicity of 2-hydroxy-7-oxostaurosporine/3-hydroxy-7-oxostaurosporine Mixture (1/2) and Staurosporine (STP) against Human Cancer Cell Lines [3]
| Cell Line | Cancer Type | IC₅₀ (nM) for 1/2 | IC₅₀ (nM) for STP |
| HL-60 | Promyelocytic Leukemia | 26.0 ± 1.2 | 58.2 ± 1.1 |
| Molt-4 | Acute Lymphoblastic Leukemia | 16.0 ± 1.1 | 39.0 ± 1.2 |
| Jurkat | T-cell Leukemia | 10.3 ± 1.1 | 83.8 ± 1.1 |
| K562 | Chronic Myeloid Leukemia | 11.0 ± 1.1 | 196.1 ± 1.2 |
| HCT-8 | Colon Cancer | 83.8 ± 1.1 | 58.2 ± 1.1 |
| SF-295 | Glioblastoma | 215.4 ± 1.2 | 28.7 ± 1.1 |
| MDA-MB-435 | Melanoma | 28.7 ± 1.1 | 215.4 ± 1.2 |
| PBMC | Normal Lymphocytes | 687.1 ± 1.1 | 116.4 ± 1.1 |
Table 4: Kinase Inhibitory Activity
| Compound | Kinase | IC₅₀ | Reference |
| 7-Oxostaurosporine (RK-1409) | Protein Kinase C | 3 ng/mL | [1] |
| UCN-01 (7-hydroxystaurosporine) | PDK1 | 33 nM | [4] |
Signaling Pathway Inhibition
7-Oxostaurosporine and its analogues exert their biological effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival.
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. 7-hydroxystaurosporine (UCN-01), a close analogue of 7-oxostaurosporine, has been shown to inhibit this pathway by targeting 3-phosphoinositide-dependent protein kinase-1 (PDK1)[4]. Inhibition of PDK1 prevents the phosphorylation and subsequent activation of Akt, leading to the induction of apoptosis. It is highly probable that 7-oxostaurosporine shares this mechanism of action.
Figure 1. Inhibition of the PI3K/Akt signaling pathway by 7-oxostaurosporine.
Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a crucial role in inflammation and cell survival. Staurosporine has been shown to inhibit the activation of NF-κB induced by tumor necrosis factor-alpha (TNF-α)[7]. This inhibition is thought to occur at the level of the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This, in turn, prevents the translocation of the active NF-κB dimer to the nucleus.
Figure 2. Inhibition of the NF-κB signaling pathway by 7-oxostaurosporine.
Conclusion
7-Oxostaurosporine is a potent, naturally derived bioactive compound with significant potential in drug discovery and development, particularly in the field of oncology. Its ability to inhibit key signaling pathways such as the PI3K/Akt and NF-κB pathways underscores its therapeutic promise. This technical guide provides a comprehensive resource for researchers, consolidating key information on its discovery, isolation, and biological activity, and serves as a foundation for further investigation into this promising molecule and its analogues. The detailed protocols and data presented herein are intended to facilitate and accelerate future research endeavors in this area.
References
- 1. A new inhibitor of protein kinase C, RK-1409 (7-oxostaurosporine). I. Taxonomy and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Structure Elucidation and Anticancer Activity of 7-Oxostaurosporine Derivatives from the Brazilian Endemic Tunicate Eudistoma vannamei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference with PDK1-Akt survival signaling pathway by UCN-01 (7-hydroxystaurosporine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
